

Vasoactive Intestinal Peptide (VIP): A Technical Guide to Gene and Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily.[1] Initially isolated from the porcine duodenum, VIP is now known to be widely distributed throughout the central and peripheral nervous systems and in the gastrointestinal, respiratory, and urogenital tracts.[2] It functions as a neurotransmitter, neuroendocrine hormone, and cytokine-like peptide, exerting a broad range of biological effects.[1][3] These include vasodilation, smooth muscle relaxation, stimulation of water and electrolyte secretion, and modulation of immune responses.[1][3] In humans, VIP is encoded by the VIP gene and has a circulating half-life of about two minutes.[1] Its diverse physiological roles make the VIP gene and its protein product significant subjects of research and potential targets for therapeutic intervention in various diseases.[3][4]

The Vasoactive Intestinal Peptide (VIP) Gene Genomic Structure and Location

The human VIP gene is located on chromosome 6, specifically at band 6q25.2.[1][5] The gene spans approximately 9 kilobases (kb) and is composed of seven exons and six introns.[6] This structure separates the gene into functional domains.[6] The precursor protein, pre-proVIP, is encoded by this gene and contains not only VIP but also a related peptide of 27 amino acids known as Peptide Histidine Methionine (PHM-27).[2][6]

Regulation of Gene Expression

The transcription of the VIP gene is a complex process, finely tuned by various regulatory elements to control the level of VIP expression in different tissues and conditions.[7] The gene's 5'-flanking sequence contains a complex regulatory region with both enhancer and repressor elements located far upstream from the transcription start site.[7]

Key transcriptional regulators and elements involved in VIP gene expression include:

- cAMP Response Element (CRE): VIP gene expression can be regulated by cyclic AMP (cAMP).[2]
- AP-1 and ets elements: A composite AP-1/ets element acts as an enhancer.
- STAT1: The Signal Transducer and Activator of Transcription 1 (STAT1) binding site is crucial for cytokine-mediated regulation of VIP gene expression.[5][8]
- Hormonal Regulation: In the suprachiasmatic nucleus (SCN), which is the body's master circadian pacemaker, VIP expression is influenced by hormonal changes.[1][8] For instance, lactating rats show double the VIP mRNA levels in the SCN compared to non-lactating controls.[8]
- Post-transcriptional Regulation: Evidence suggests that VIP gene expression may also be regulated at the level of RNA processing, as unprocessed, intron-containing transcripts have been identified, which could control the availability of mature mRNA.[8][9]

VIP Protein Expression and Distribution

VIP is produced in numerous tissues, including the gut, pancreas, and various regions of the brain like the neocortex and hypothalamus.[1] Its expression is particularly high in specific neuronal populations and endocrine cells. The Human Protein Atlas provides a summary of VIP protein expression, noting high cytoplasmic expression in pancreatic islet cells and nerve ganglia.[10][11]

Tissue	Expression Level	Cell Type Specificity
Pancreas	High	Islets of Langerhans[10][11]
Gastrointestinal Tract	High	Nerve ganglia in the appendix, rectum, colon, and stomach[1]
Brain	Medium to High	Suprachiasmatic nucleus, neocortex, hippocampus[1][12]
Peripheral Nerves	Medium	Autonomic nerves[1]
Immune System	Low to Medium	T cells, monocytes, macrophages[3]

Table 1: Summary of **Vasoactive Intestinal Peptide** (VIP) Protein Expression in Human Tissues. Data compiled from various sources indicating relative expression levels and specific cell types where VIP is predominantly found.[1][3][10][11]

Basal plasma concentrations of VIP in healthy adults are typically in the low picomolar range. Radioimmunoassay studies have reported mean fasting plasma concentrations around 7.3 pmol/L (range: 0-20.0 pmol/L) and 24 pmol/L.[13][14]

VIP Signaling Pathways

VIP exerts its effects by binding to two specific Class B G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[3][15] These receptors are widely distributed and, upon activation, trigger intracellular signaling cascades.[3] A third receptor, PAC1, binds VIP with much lower affinity. [12][16]

Canonical Adenylyl Cyclase Pathway

The primary signaling pathway for both VPAC1 and VPAC2 involves coupling to the Gs alpha subunit of G proteins.[15][17]

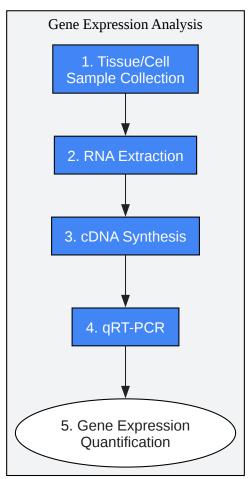
- Receptor Binding: VIP binds to either the VPAC1 or VPAC2 receptor on the cell surface.[4]
- Gs Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gs protein.

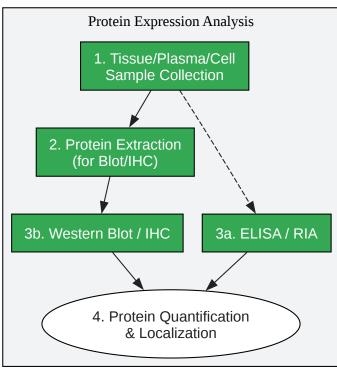
- Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[4][18]
- PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[1][4][18]
- Downstream Effects: PKA then phosphorylates various downstream target proteins and transcription factors, such as CREB (cAMP response element-binding protein), which modulates gene expression and leads to the diverse physiological effects of VIP, including smooth muscle relaxation and anti-inflammatory responses.[1][4]

Click to download full resolution via product page

Canonical VIP signaling pathway via Gs-cAMP-PKA activation.

Alternative Signaling Pathways


In addition to the canonical cAMP pathway, VIP receptors can couple to other G proteins and activate alternative signaling cascades, which can be cell-type specific.


- Phospholipase C (PLC) Pathway: In some cells, VIP can stimulate the PLC/Ca²+ pathway, leading to an increase in intracellular calcium.[12]
- Phospholipase D (PLD): Both VPAC1 and VPAC2 receptors are capable of activating PLD.
- MAPK/ERK Pathway: VIP agonism has been shown to activate p38 and MEK/ERK 1/2
 MAPK pathways, which can promote secretory cell differentiation.[19]
- Src Kinase: At higher concentrations, VIP can activate PAC1 receptors, which may signal through a Src kinase-dependent pathway.[20]

Experimental Protocols for Studying VIP

A variety of methods are employed to quantify and localize VIP gene and protein expression.

Click to download full resolution via product page

General workflow for VIP gene and protein expression analysis.

Quantitative Real-Time PCR (qRT-PCR) for VIP mRNA

This method is used to quantify the expression level of the VIP gene.

• RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method like TRIzol reagent. Treat with DNase to eliminate any contaminating genomic DNA.[21]

- RNA Quality and Quantity Assessment: Determine the concentration and purity of the
 extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel
 electrophoresis or a bioanalyzer.
- cDNA Synthesis: Reverse transcribe 100-1000 ng of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[21]
- Primer Design: Design specific primers flanking an exon-exon junction of the human VIP gene to avoid amplification of genomic DNA. A suitable housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control.
- Real-Time PCR: Perform the PCR reaction in a real-time PCR system using a SYBR Green or TaqMan-based assay. A typical reaction includes cDNA template, forward and reverse primers, and PCR master mix.[21]
- Data Analysis: Analyze the amplification data. Calculate the relative expression of the VIP gene using the comparative CT (ΔΔCT) method, normalizing the data to the housekeeping gene.[21][22]

Enzyme-Linked Immunosorbent Assay (ELISA) for VIP Protein

ELISA is a common technique for quantifying VIP protein in plasma, serum, or tissue homogenates. Competitive and sandwich ELISA formats are available.

- Sample Preparation: Collect blood into tubes containing EDTA or heparin for plasma, or into serum separator tubes.[23][24] Centrifuge to separate plasma/serum. For tissues, homogenize in an appropriate buffer and centrifuge to collect the supernatant.[24]
- Assay Procedure (Competitive ELISA Example):
 - Add standards, controls, and samples to wells of a microplate pre-coated with anti-VIP antibodies.
 - Add a fixed amount of biotin-labeled or enzyme-labeled VIP to each well. This will compete with the VIP in the sample for binding to the coated antibody.[25]

- Incubate for 1-2 hours at 37°C or as specified by the kit manufacturer. [23][24]
- Wash the plate multiple times with a wash buffer to remove unbound components.
- If using a biotinylated tracer, add a streptavidin-HRP conjugate and incubate.
- Wash the plate again.
- Add a substrate solution (e.g., TMB). The enzyme converts the substrate to a colored product.[23][25]
- Stop the reaction with a stop solution. The intensity of the color is inversely proportional to the amount of VIP in the sample.[24]
- Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[23] Construct
 a standard curve by plotting the absorbance of the standards against their known
 concentrations. Determine the concentration of VIP in the samples by interpolating from the
 standard curve.[23]

Radioimmunoassay (RIA) for VIP Protein

RIA is a highly sensitive method for quantifying VIP in plasma.[13][14][26]

- Principle: The assay is based on the competition between unlabeled VIP (in the sample or standard) and a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a limited amount of specific anti-VIP antibody.[13][27]
- Procedure:
 - Incubate samples or standards with the specific anti-VIP antiserum.
 - Add a known quantity of ¹²⁵I-labeled VIP and incubate to allow competitive binding. [27]
 - Separate the antibody-bound VIP from the free VIP. This is often achieved using a second antibody or charcoal precipitation.[14]
 - Measure the radioactivity of the antibody-bound fraction using a gamma counter.

 Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled VIP in the sample. A standard curve is generated, and sample concentrations are determined by comparison.[27] This method can achieve detection limits in the low pmol/L range.[26]

Immunohistochemistry (IHC) for VIP Protein Localization

IHC is used to visualize the distribution of VIP protein within tissue sections.

- Tissue Preparation: Fix tissue samples in a suitable fixative (e.g., formalin) and embed in paraffin. Cut thin sections (4-6 μm) and mount them on slides.
- Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval (e.g., heat-mediated using citrate or Tris-EDTA buffer) to unmask the antigenic sites.[28]
- Immunostaining:
 - Block endogenous peroxidase activity with hydrogen peroxide.
 - Block non-specific binding sites using a blocking serum.
 - Incubate the sections with a primary antibody specific to VIP at an optimized dilution (e.g.,
 1:200 to 1:800) overnight at 4°C or for 1-2 hours at room temperature. [28][29]
 - Wash the slides.
 - Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex or a polymer-based detection system.[30]
 - Wash the slides.
- Visualization: Add a chromogen substrate (e.g., DAB or VIP substrate) which produces a colored precipitate at the site of the antigen.[31]
- Counterstaining and Mounting: Lightly counterstain the sections with a nuclear stain like hematoxylin or methyl green.[31] Dehydrate, clear, and mount the slides with a coverslip.

 Analysis: Examine the slides under a microscope to determine the location and intensity of VIP immunoreactivity within the tissue architecture.[32]

Western Blot for VIP Protein Detection

Western blotting allows for the detection and characterization of VIP protein based on its molecular weight.

- Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer containing protease inhibitors.[33] Determine the total protein concentration using a protein assay (e.g., BCA).
- SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[34][35]
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).[35][36]
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
 [34]
- Antibody Incubation:
 - Incubate the membrane with a primary antibody against VIP, diluted in blocking buffer,
 overnight at 4°C with gentle agitation.[33][37]
 - Wash the membrane three times with wash buffer (e.g., TBST).[37]
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33]
- Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imaging system.[35] The presence of a band at the expected molecular weight for pro-VIP or processed VIP confirms its expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Vasoactive intestinal peptide Wikipedia [en.wikipedia.org]
- 2. The structure and expression of genes of vasoactive intestinal peptide and related peptides (Chapter 7) Molecular Biology of the Islets of Langerhans [cambridge.org]
- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. genecards.org [genecards.org]
- 6. Structure of the human vasoactive intestinal polypeptide gene PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VIP gene transcription is regulated by far upstream enhancer and repressor elements PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Structure and expression of the vasoactive intestinal peptide (VIP) gene in a human tumor
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue expression of VIP Summary The Human Protein Atlas [proteinatlas.org]
- 11. VIP protein expression summary The Human Protein Atlas [proteinatlas.org]
- 12. mdpi.com [mdpi.com]
- 13. Radioimmunoassay for vasoactive intestinal polypeptide (VIP) in plasma before and during endoscopic examinations PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins PMC [pmc.ncbi.nlm.nih.gov]
- 16. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 18. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 19. Vasoactive intestinal peptide promotes secretory differentiation and mitigates radiationinduced intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vasoactive intestinal peptide acts via multiple signal pathways to regulate hippocampal NMDA receptors and synaptic transmission PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vasoactive Intestinal Peptide (VIP) mediated expression and function of Steroidogenic Acute Regulatory protein (StAR) in granulosa cells PMC [pmc.ncbi.nlm.nih.gov]
- 22. culturecollections.org.uk [culturecollections.org.uk]
- 23. elkbiotech.com [elkbiotech.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. demeditec.com [demeditec.com]
- 26. Radioimmunoassay of vasoactive intestinal polypeptide in plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. diasource-diagnostics.com [diasource-diagnostics.com]
- 28. VIP antibody (16233-1-AP) | Proteintech [ptglab.com]
- 29. VIP (D8J1V) Rabbit Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 30. Vasoactive intestinal polypeptide (VIP) immunohistochemistry in the rabbit retina PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 2bscientific.com [2bscientific.com]
- 32. Vasoactive intestinal polypeptide immunoreactivity in the human cerebellum: qualitative and quantitative analyses PMC [pmc.ncbi.nlm.nih.gov]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. Western blot protocol | Abcam [abcam.com]
- 35. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific JP [thermofisher.com]
- 36. nacalai.com [nacalai.com]
- 37. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Vasoactive Intestinal Peptide (VIP): A Technical Guide to Gene and Protein Expression]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b10820943#vasoactive-intestinal-peptide-gene-and-protein-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com